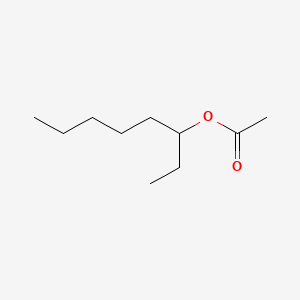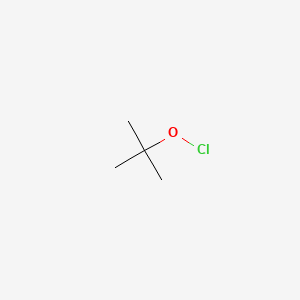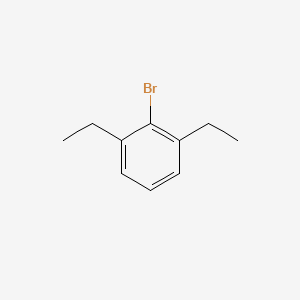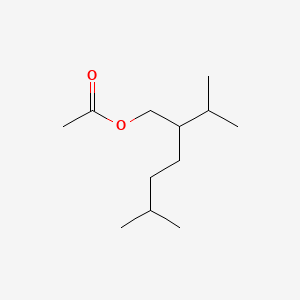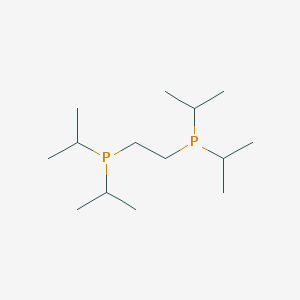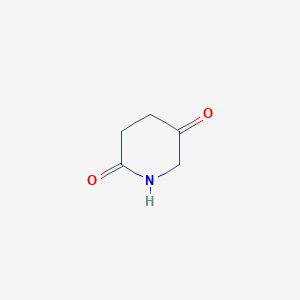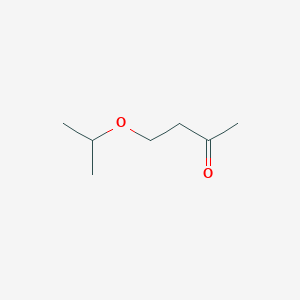
Ethyl-3-Phenyl-1H-Pyrazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 5-position and a phenyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
Target of Action
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound that primarily interacts with oxiranes . Oxiranes are highly reactive organic compounds that can be used as starting materials for the synthesis of polymers and secondary alcohols with various substituents in the alkyl chain .
Mode of Action
The interaction of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate with its targets is quite fascinating. It reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction results in the formation of a fused oxazine ring .
Biochemical Pathways
The reaction of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate with oxiranes affects the biochemical pathways involved in the synthesis of polymers and secondary alcohols . The compound’s ability to undergo prototropic (azole) tautomerism leads to the formation of isomeric products .
Result of Action
The result of the action of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is the formation of a mixture of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This leads to the formation of a fused oxazine ring .
Action Environment
The action of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the optimal conditions for the reaction of this compound with oxiranes include heating of equimolar amounts of the reactants at 150°C without a solvent under intermittent stirring for 4 hours .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .
Types of Reactions:
Oxidation: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate can undergo oxidation reactions, typically forming pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring and the pyrazole nitrogen atoms
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions
Major Products:
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester .
Uniqueness: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 5-position and the phenyl group at the 3-position enhances its reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHJDRWBMQEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208057 | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5932-30-9 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in medicinal chemistry?
A: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a valuable starting material in organic synthesis, particularly for creating diverse heterocyclic compounds. [, ] One notable application is its use in synthesizing derivatives of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] These derivatives demonstrate potential as xanthine oxidase inhibitors, which are relevant to gout treatment. [] Further research is needed to explore the full therapeutic potential of compounds derived from Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
Q2: How is the structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate utilized in synthetic reactions?
A: The structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate offers multiple reactive sites for chemical modifications. For example, the carboxylate group can undergo reactions like hydrolysis to yield the corresponding carboxylic acid or amidation to form amides. [] Furthermore, the pyrazole ring itself can be further functionalized through electrophilic aromatic substitution reactions. [] Researchers have exploited these reactive sites to synthesize a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives. [] The study utilized single crystal X-ray diffraction analysis to confirm the configuration of key intermediates, highlighting the importance of structural characterization in synthetic chemistry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





